

Disperbyk 160 technical data sheet for research purposes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperbyk 160*

Cat. No.: *B1167488*

[Get Quote](#)

Disperbyk-160: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Disperbyk-160, a high molecular weight wetting and dispersing additive. Designed for researchers, scientists, and professionals in drug development, this document compiles the core technical data, outlines its mechanism of action, and presents its applications in solvent-borne systems.

Core Composition and Properties

Disperbyk-160 is a solution of a high molecular weight block copolymer with pigment affinic groups.^{[1][2][3][4][5][6]} It is chemically identified as a modified polyurethane.^[1] This composition allows it to effectively stabilize pigments and other solid particles in various formulations.

Physical and Chemical Properties

The following table summarizes the key quantitative data for Disperbyk-160.

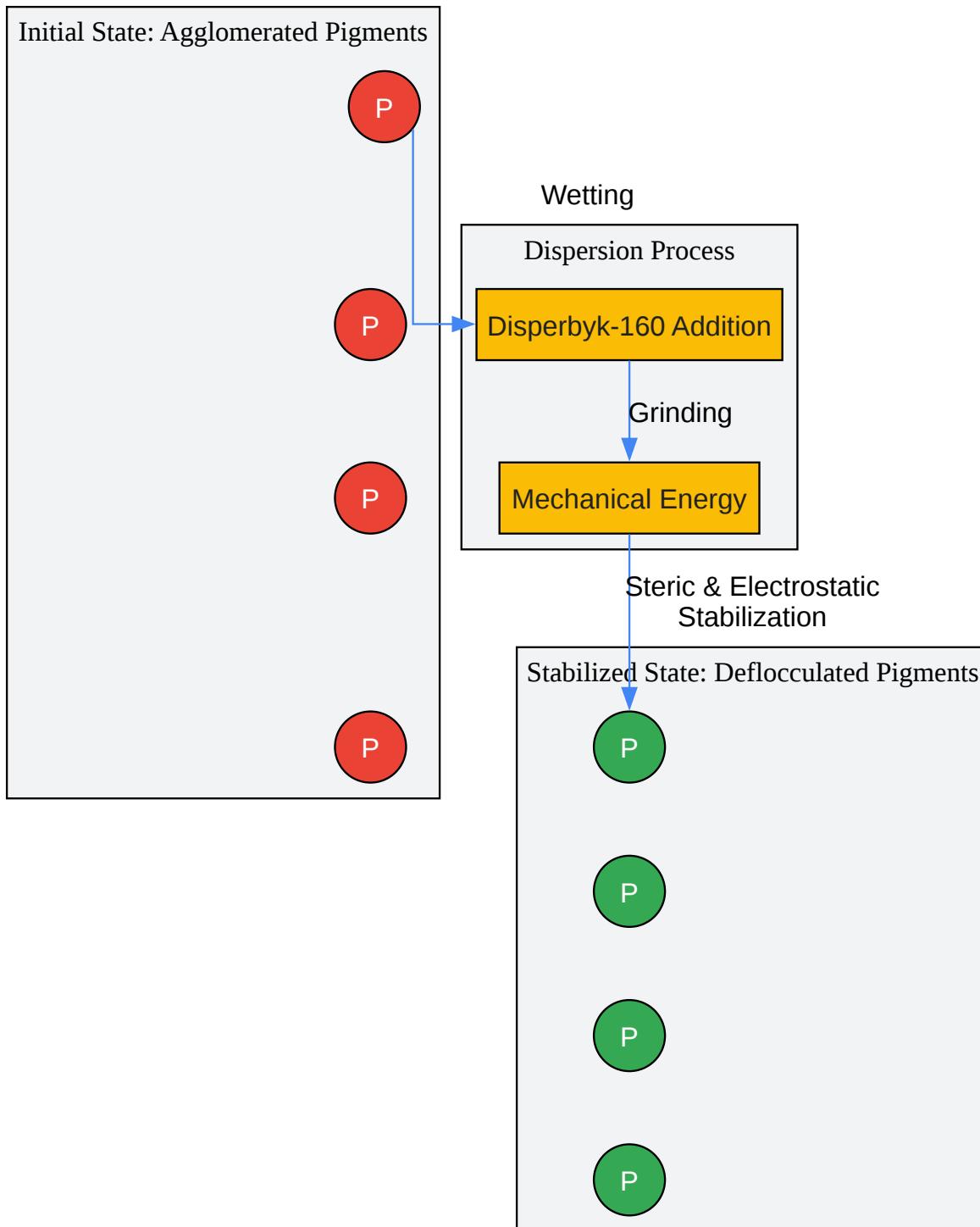
Property	Value	Unit
Amine Value	12	mg KOH/g
Density	0.95	g/ml
Non-volatile Matter	29	% wt
Flash Point	25	°C
Solvents	Xylene/Butyl acetate 6/1	

Table 1: Summary of the physical and chemical properties of Disperbyk-160. Data sourced from multiple technical data sheets.[\[2\]](#)[\[3\]](#)

Recommended Dosage

The optimal concentration of Disperbyk-160 is dependent on the type of pigment being dispersed. The following table provides recommended starting dosage levels.

Pigment Type	Recommended Dosage (% additive as supplied)
Inorganic Pigments	10 - 15
Titanium Dioxide	5 - 6
Organic Pigments	30 - 90
Carbon Blacks	70 - 140


Table 2: Recommended dosage of Disperbyk-160 for various pigment types. These levels are starting points and may require optimization.[\[4\]](#)[\[5\]](#)

Mechanism of Action

Disperbyk-160 functions as a wetting and dispersing agent through a dual mechanism that involves steric stabilization and the provision of a uniform electrical charge to pigment surfaces. [\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This high molecular weight additive adsorbs onto the surface of pigment particles via its pigment affinic groups. The polymeric chains then extend into the solvent, creating a steric

barrier that prevents the particles from approaching each other and re-agglomerating.[7][8]

Additionally, by imparting a uniform electrical charge, it prevents the co-flocculation of pigments that may have different surface charges.[2]

[Click to download full resolution via product page](#)

Caption: Mechanism of pigment dispersion and stabilization by Disperbyk-160.

Experimental Protocols

Detailed experimental protocols for the characterization and application of Disperbyk-160 are not extensively available in public research literature, as is common for proprietary commercial additives. However, a general procedure for its incorporation can be outlined based on manufacturer recommendations.

General Incorporation Procedure

- Premixing: The resin and solvents of the formulation should be premixed.
- Additive Incorporation: Add Disperbyk-160 to the resin-solvent mixture under agitation until it is uniformly dissolved. To prevent the formation of seeds, it is recommended to dilute Disperbyk-160 to 15% solids with an appropriate solvent from the formula before adding it to the resin.[\[1\]](#)
- Pigment Addition: The pigments should be added after the additive has been fully incorporated.[\[1\]](#)
- Dispersion: The mixture should then be subjected to a high-energy dispersion process, such as milling, to break down pigment agglomerates.
- Let-down: The final formulation components are then added to the dispersed millbase.

The optimal levels of Disperbyk-160 are highly dependent on the specific pigment's particle size and should be determined experimentally through a ladder series in the laboratory.[\[1\]](#)

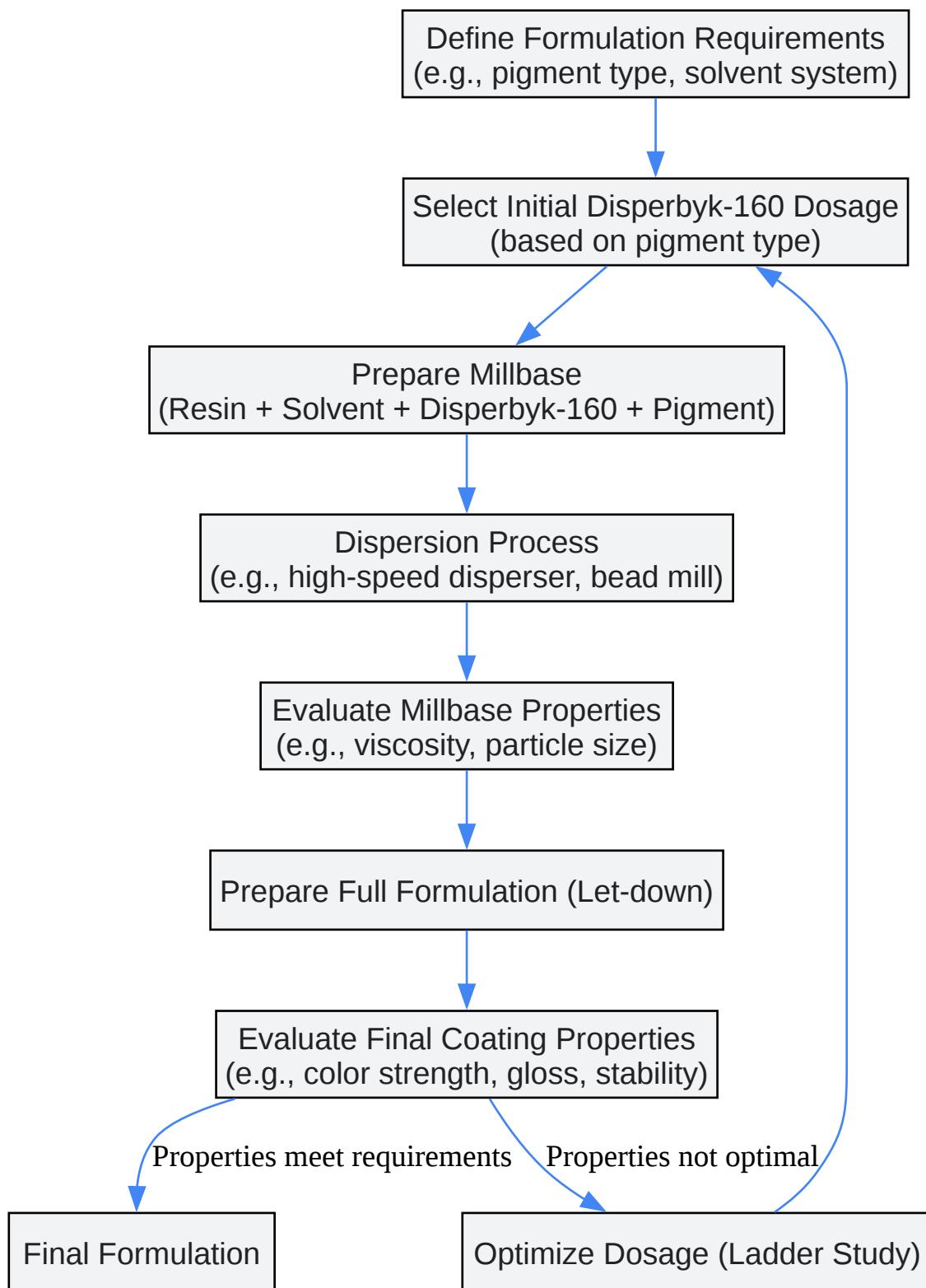
Applications and Benefits

Disperbyk-160 is primarily used in high-quality, solvent-borne coating systems. Its applications span various industries due to its significant benefits.

Key Applications

- Industrial coatings[\[2\]](#)
- Automotive OEM and refinish coatings[\[2\]\[4\]](#)

- Coil coatings[2][4]
- Wood coatings[2][4]
- Pigment concentrates[2][4]


Performance Benefits

The use of Disperbyk-160 leads to several improvements in formulation properties:

- Improved Pigment Wetting: Facilitates the initial incorporation of pigments into the liquid phase.[3][4]
- Reduced Viscosity: Lowers the viscosity of the millbase, allowing for higher pigment loading and improved leveling.[2]
- Enhanced Color Strength and Gloss: Achieved through the deflocculation of pigments to their primary particle size.[2][3]
- Increased Transparency and Hiding Power: Smaller particle sizes increase the transparency of transparent pigments and the hiding power of opaque ones.[2][3]
- Long-term Stability: Prevents the settling and floating of pigments, ensuring formulation stability over time.[1]

Logical Workflow for Formulation Development

The following diagram illustrates a logical workflow for incorporating and optimizing the use of Disperbyk-160 in a new formulation.

[Click to download full resolution via product page](#)

Caption: A logical workflow for formulation development using Disperbyk-160.

In conclusion, Disperbyk-160 is a versatile and effective wetting and dispersing additive for solvent-borne systems. While specific experimental data in the public domain is limited, the provided technical information offers a solid foundation for researchers and formulators to effectively utilize this product. For new formulations, BYK recommends considering Disperbyk-161, which offers similar performance with easier handling.[2][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. media.knowde.com [media.knowde.com]
- 2. pcimag.com [pcimag.com]
- 3. mychem.ir [mychem.ir]
- 4. specialchem.com [specialchem.com]
- 5. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.fr]
- 6. DISPERBYK® 160 - Omya Group [products.omya.com]
- 7. scribd.com [scribd.com]
- 8. Disperbyk 160 :ÈÇÐÁ!Ç°Á¤º,[ÈÇÐDatabase] - ÀÎÆ÷ÄÍ½º(ÁÖ) [infochems.co.kr]
- To cite this document: BenchChem. [Disperbyk 160 technical data sheet for research purposes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167488#disperbyk-160-technical-data-sheet-for-research-purposes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com